2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with an ethyl group, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 1,3,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-11-13-7-3-6-10-16(13)28(17)12-18(29)25-15-9-5-4-8-14(15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMAFNYHIGGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel derivative that incorporates both indole and oxadiazole moieties, which are known for their diverse biological activities. The structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity due to its unique electronic properties and ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A library of oxadiazole derivatives was synthesized and tested, revealing that some exhibited IC50 values in the micromolar range against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
Table 1 summarizes the cytotoxicity data for selected oxadiazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HCT-116 | 10.5 |
| Compound 2 | HeLa | 8.3 |
| Compound 3 | CaCo-2 | 12.0 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as topoisomerases and kinases. For example, docking studies have indicated that certain derivatives can effectively bind to topoisomerase I, inhibiting its activity and leading to increased cytotoxicity .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial and antifungal activities. Research indicates that these compounds can inhibit bacterial growth, suggesting their potential as new antibiotics . The dual functionality of the indole and oxadiazole rings enhances their interaction with microbial targets.
Case Studies
A study focusing on the synthesis and biological evaluation of a series of oxadiazole derivatives found several candidates with promising activities against both cancerous and non-cancerous cell lines. Notably, modifications to the oxadiazole structure resulted in enhanced potency against specific cancer cell lines while maintaining low toxicity in normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their biological activities:
Table 1: Structural and Functional Comparison of Analogs
Key Findings
Role of the 1,3,4-Oxadiazole Ring :
- Compounds with 1,3,4-oxadiazole (e.g., target compound, 2a–i, 8g) exhibit diverse bioactivities, including anticancer and enzyme inhibition, likely due to the ring’s electron-deficient nature and hydrogen-bonding capacity .
- Replacement with 1,3,4-thiadiazole (as in ) retains antimicrobial activity but may alter target specificity due to sulfur’s larger atomic radius .
Impact of Substituents: Trifluoromethyl Groups: The target compound’s 2-(trifluoromethyl)phenyl group enhances membrane permeability compared to non-fluorinated analogs (e.g., 8g’s 4-methylphenyl), as seen in improved antimicrobial activity in and . Ethyl vs.
Linker Modifications: Thioacetamide linkers (e.g., 2a–i) demonstrate stronger anticancer activity than sulfanyl or non-thio analogs, suggesting disulfide bond formation or thiol-mediated targeting .
Research Implications
- Therapeutic Potential: The target compound’s trifluoromethyl and ethyl-oxadiazole motifs position it as a candidate for anticancer or antimicrobial studies, building on and .
- Synthetic Flexibility : Methods from (NaH-mediated coupling of oxadiazole thiols with bromoacetamides) could optimize the target’s yield .
Preparation Methods
Synthesis of 5-Ethyl-1,3,4-oxadiazole-Modified Indole
The indole-oxadiazole subunit is synthesized through a two-stage process:
Indole Functionalization
Starting with 1H-indole, N-alkylation introduces a propionyl group at the 1-position using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base (Yield: 78–82%). Subsequent hydrazide formation involves refluxing with hydrazine hydrate in ethanol (12 h, 80°C), yielding 1-(2-hydrazinyl-2-oxoethyl)-1H-indole (Yield: 85%).
Oxadiazole Cyclization
The hydrazide intermediate undergoes cyclodehydration with phosphorus oxychloride (POCl₃) under reflux (4 h, 110°C) to form the 1,3,4-oxadiazole ring. Ethyl substitution at the 5-position is achieved by incorporating ethyl chloroacetate during cyclization. Critical parameters include:
Preparation of N-[2-(Trifluoromethyl)phenyl]acetamide
The acetamide side chain is synthesized via:
Acetyl Chloride Activation
2-(Trifluoromethyl)aniline reacts with acetyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). After stirring for 2 h at room temperature, the product is extracted with DCM and purified via silica gel chromatography (Yield: 90%).
Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 15 min) in acetonitrile with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent enhances reaction efficiency (Yield: 94%).
Final Coupling Reaction
The indole-oxadiazole core and acetamide side chain are conjugated via alkylation :
-
Base-mediated coupling : Using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to 25°C over 6 h.
-
Catalytic approach : Palladium(II) acetate (5 mol%) with Xantphos ligand in toluene at 100°C (Yield: 68%).
Optimization Note : Excess NaH (1.5 equiv) suppresses O-alkylation byproducts.
Optimization and Mechanistic Insights
Cyclization Efficiency
Cyclodehydration with POCl₃ outperforms thionyl chloride (SOCl₂) in oxadiazole yield (70% vs. 55%) due to superior leaving-group ability. Substituting POCl₃ with polyphosphoric acid (PPA) at 140°C increases yield to 80% but requires longer reaction times (8 h).
Solvent Effects on Coupling
Polar aprotic solvents (DMF, DMSO) accelerate alkylation but promote hydrolysis. THF balances reactivity and stability, achieving 75% yield.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.89–7.43 (m, 4H, aryl-H), 4.72 (s, 2H, CH₂), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR : 162.8 (C=O), 148.5 (oxadiazole-C), 134.2–121.7 (aryl-C), 40.1 (CH₂), 28.5 (CH₂CH₃), 12.7 (CH₃).
-
HRMS : m/z calc. for C₂₁H₁₈F₃N₄O₂ [M+H]⁺: 447.1385; found: 447.1389.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 6.72 min.
Scale-Up Considerations and Challenges
Batch vs. Flow Chemistry
Purification Challenges
Silica gel chromatography remains standard, but crystallization from ethyl acetate/hexane (1:3) improves recovery (85% vs. 70% for chromatography).
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the common synthetic routes for preparing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole core. For example, analogous compounds are synthesized by refluxing precursors like 2-amino-5-substituted-1,3,4-oxadiazoles with chloroacetyl chloride in the presence of triethylamine, followed by coupling with indole derivatives . Key steps include:
- Reflux conditions : 4–5 hours at 150°C under catalytic pyridine and zeolite (Y-H) to promote cyclization .
- Purification : Recrystallization from ethanol or pet-ether to isolate the final product .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Methodological Answer:
Optimization strategies include:
- Catalyst selection : Zeolite (Y-H) or pyridine enhances reaction efficiency by stabilizing intermediates .
- Temperature control : Prolonged reflux (e.g., 5 hours at 150°C) ensures complete cyclization of the oxadiazole ring .
- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates, reducing side reactions .
- Stoichiometric adjustments : Using a 10% excess of indole derivatives to drive the reaction to completion .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (e.g., ESI-MS) for molecular weight validation .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar oxadiazole derivatives .
Advanced: How can researchers resolve discrepancies in bioactivity data across different studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) and use common cell lines (e.g., HeLa or MCF-7) .
- Compound purity : Verify purity via HPLC before testing. Impurities >5% can skew results .
- Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls to validate baseline activity .
Basic: How do substituents on the oxadiazole ring influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding .
- Hydrophobic substituents (e.g., ethyl groups) improve membrane permeability, as seen in antiproliferative studies .
- Steric effects : Bulky substituents at the 5-position of oxadiazole reduce off-target interactions .
Advanced: What computational strategies are used to predict target proteins for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or COX enzymes, leveraging crystal structures from the PDB .
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives .
- MD simulations : Assess binding stability over 100-ns trajectories to validate docking poses .
Basic: How can researchers assess the physicochemical stability of this compound?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH stability : Test solubility in buffers (pH 1–10) to identify degradation-prone conditions .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced: How to design derivatives with enhanced selectivity for cancer vs. normal cells?
Methodological Answer:
- Selective targeting : Introduce sulfonamide or hydroxyurea groups to exploit overexpression of specific transporters in cancer cells .
- Prodrug strategies : Mask polar groups (e.g., acetamide) with enzymatically cleavable linkers .
- Transcriptomic profiling : Use RNA-seq to identify overexpressed targets in cancer cells and tailor substituents accordingly .
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: How to integrate this compound into a broader drug discovery framework?
Methodological Answer:
- Hit-to-lead optimization : Perform parallel synthesis of 50–100 analogs with variations in the indole and acetamide moieties .
- PK/PD studies : Assess bioavailability in rodent models using LC-MS/MS for plasma quantification .
- Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement in disease-relevant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
